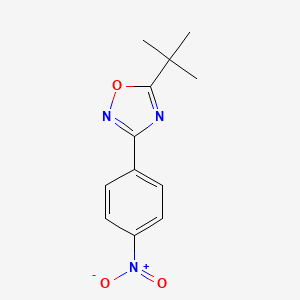

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

The compound 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse range of applications in material science and pharmaceuticals. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. Substituents on the ring can significantly alter the compound's properties and reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) involves the nitration of diammonium 5,5'-bis-(dinitromethanide)-3,3'-bi-(1,2,4-oxadiazole) with nitronium tetrafluoroborate . Another method includes the tert-Butyl nitrite (TBN) mediated synthesis of 3-aryl-1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes, which involves three consecutive sp2 C-H bond functionalizations . Additionally, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing sterically hindered phenyl groups can be prepared by condensation reactions and cyclodehydration of N-acyl-N'-[4-hydroxy-3,5-di(tertbutyl)benzoyl]hydrazones .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, revealing a monoclinic crystal system with specific unit cell parameters . The molecular interactions, such as weak C–H···O intermolecular interactions and aromatic π–π stacking, contribute to the three-dimensional architecture of these compounds.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives can be influenced by the substituents on the ring. For instance, the presence of tert-butyl groups can introduce steric hindrance, affecting the compound's reactivity in chemical reactions. The synthesis processes often involve the formation of new C–N, C–O, and C=C bonds, as well as the use of reagents like nitronium tetrafluoroborate, tert-butyl nitrite, and polyphosphoric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as thermal stability and sensitivity, can be determined using techniques like differential scanning calorimetry (DSC). The high density of these compounds, as revealed by single crystal X-ray diffraction studies, is a notable feature that can be advantageous in material science applications . The biological activities, including antibacterial and anthelmintic properties, have been evaluated for some derivatives, showing varying degrees of activity .

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Bioactive 1,2,4-Oxadiazole Natural Product Analogs

- The synthesis of natural product analogs containing a 1,2,4-oxadiazole ring was studied due to the biological activity of natural products like quisqualic acid and phidianidines A and B. Compounds were synthesized and tested for antitumor activity toward a panel of 11 cell lines, revealing significant potency (Maftei et al., 2013).

tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4 H)-ones

- A synthesis method using tert-butyl nitrite (TBN) to produce 3-aryl-1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes was demonstrated. This method involves a biradical reaction intermediate, highlighting the chemistry of 1,2,4-oxadiazoles (Sau et al., 2019).

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol

- Research explored the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol from 3-nitrobenzoic acid. The synthesized derivatives were structurally elucidated and screened for antibacterial activity, showing significant activity compared to standard drugs (Aziz‐ur‐Rehman et al., 2013).

Application in Materials and Devices

Synthesis, Photophysics of a Novel Green Light Emitting 1,3,4-Oxadiazole and its Application in FRET with ZnSe/ZnS QDs Donor

- A novel 1,3,4-oxadiazole was synthesized and characterized for its application in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS QDs as the energy donor. This study not only explores the photophysical properties but also the potential application in devices like sensors and optical devices (Pujar et al., 2017).

Delayed Luminescence in 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole Derivatives

- This study explores the properties of carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, comparing them to their 2,5-diphenyl analogues for applications in organic light-emitting diodes (OLEDs). These compounds exhibit thermally activated delayed fluorescence (TADF) and are used in OLEDs with high efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Polystyrene-based Scintillator with Pulse-Shape Discrimination Capability

- Polystyrene-based scintillators containing 1,3,4-oxadiazole were proposed for pulse-shape n/γ-discrimination. These scintillators, due to their improved mechanical properties and high discrimination parameter, are suitable for detecting fast neutrons in the presence of gamma radiation background (Zhmurin et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target various enzymes and proteins involved in cellular processes .

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Oxadiazole derivatives have been reported to interfere with various biochemical pathways, including those involved in bacterial cell wall synthesis and dna replication .

Pharmacokinetics

The compound’s lipophilicity (log po/w) is predicted to be 164, suggesting it may have good bioavailability .

Result of Action

Similar compounds have been reported to exhibit antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .

Propriétés

IUPAC Name |

5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVZYFLMBAHZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429263 | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

1004398-32-6 | |

| Record name | 5-(1,1-Dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004398-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)

![4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B1336878.png)